molecular formula C32H38N4O6 B1680166 Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1) CAS No. 107008-28-6

Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)

Cat. No. B1680166
M. Wt: 346.4 g/mol
InChI Key: BNYJLRQAWCQJOM-UHFFFAOYSA-N
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Description

RU-24969 hemisuccinate is a potent serotonin SR-1A/SR-1B and moderate SR-2C agonist.

Scientific Research Applications

Biocatalysis and Chemical Synthesis

Research in green chemistry has explored the use of biocatalysis for producing chemicals from renewable resources. An example is the production of methacrylic acid from industrial by-products using oxidative biotransformation followed by catalytic dehydration, highlighting an environmentally friendly route for chemical synthesis (Pyo et al., 2012).

Microbial Engineering for Chemical Production

Engineered Saccharomyces cerevisiae has been used for enhanced production of 2,3-butanediol, a key compound for chemical, cosmetic, and agricultural industries. This demonstrates the potential of microbial engineering in producing valuable chemicals from simple sugars (Kim et al., 2016).

Waste Valorization and Environmental Applications

Studies on microbial purification of post-fermentation media and the recovery of boric acid from wastewater exemplify the application of chemical processes in environmental management and the recycling of waste materials into valuable products (Szymanowska-Powałowska et al., 2013; Matsumoto et al., 1997).

Advanced Materials and Catalysts

Research into novel materials includes the development of carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complexes, showcasing the exploration of new materials for applications such as catalysis and energy storage (Yu et al., 2014).

properties

CAS RN

107008-28-6

Product Name

Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)

Molecular Formula

C32H38N4O6

Molecular Weight

346.4 g/mol

IUPAC Name

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

BNYJLRQAWCQJOM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RU-24969;  RU24969;  RU 24969;  RU 4969 hemisuccinate;  RU24969 hemisuccinate;  RU-24969 hemisuccinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)
Reactant of Route 2
Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)
Reactant of Route 3
Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)
Reactant of Route 4
Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)
Reactant of Route 5
Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)
Reactant of Route 6
Reactant of Route 6
Butanedioic acid, compd. with 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (1:1)

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